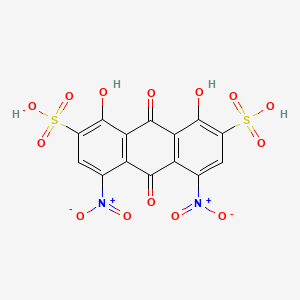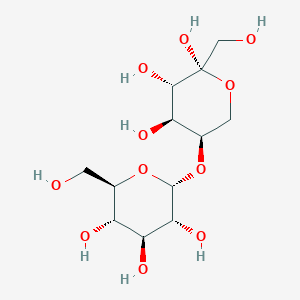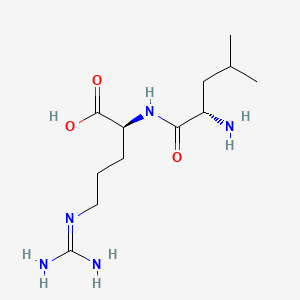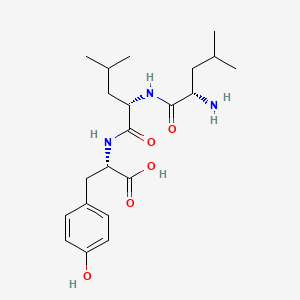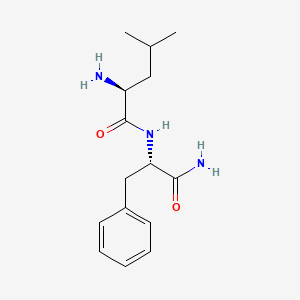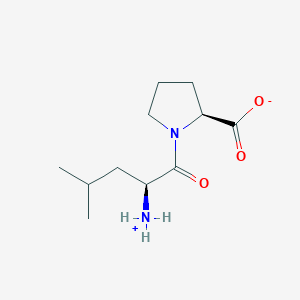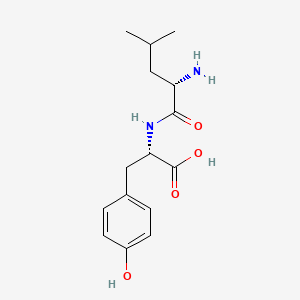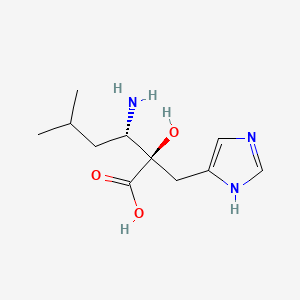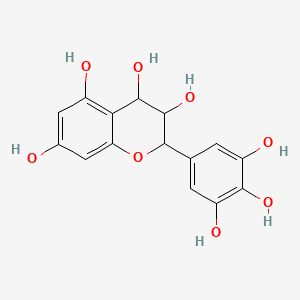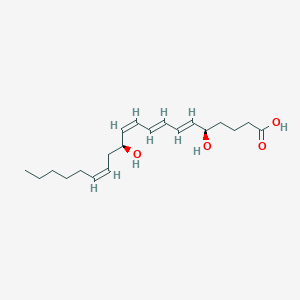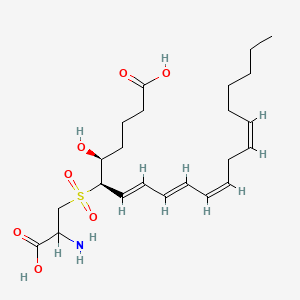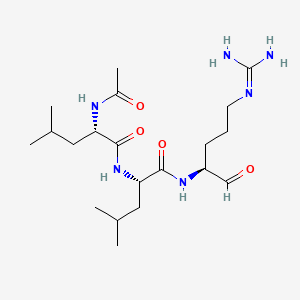
Litorin
Overview
Description
Litorin is an amphibian bombesin-like peptide . It is a peptide that mimics bombesin in its mitogenic effects and has a carboxy terminal octapeptide in common with bombesin .
Synthesis Analysis
The synthesis of Litorin has been reported in the literature . The synthesis process involves conventional methods and the amino acids used, with the exception of glycine, have the L-configuration .Molecular Structure Analysis
Litorin has a molecular weight of 1085.25 and a chemical formula of C51H68N14O11S . Its chemical name is quite complex, involving multiple amino acid residues .Physical And Chemical Properties Analysis
Litorin appears as a white lyophilized solid . It is soluble to 1 mg/ml in 0.25% acetic acid . It should be stored in a desiccated state at -20°C .Scientific Research Applications
Anorexigenic Activity
Litorin exhibits anorexigenic activities . It has been associated with primary anorexigenic effects that coincide with activation of the magnocellular division of the paraventricular nucleus . This means it can decrease food intake, which could be useful in studies related to obesity and weight management.
Thermo-modulatory Activity
Litorin has thermo-modulatory activities . It has been found to decrease body temperature . This could have potential applications in research related to body temperature regulation and related disorders.
Smooth Muscle Contraction
Litorin induces contractions in smooth muscle . This property could be useful in studies related to muscle physiology and disorders related to muscle contraction.
Gastrin Secretion
Litorin increases the secretion of gastrin . Gastrin is a hormone that stimulates the secretion of gastric acid. This could be relevant in research related to digestive system disorders.
Pancreatic Polypeptide Secretion
Litorin also increases the secretion of pancreatic polypeptide . This could have implications in research related to pancreatic function and related disorders.
Inhibition of Thyrotropin-Releasing Hormone
Ex vivo, Litorin inhibits thyrotropin-releasing hormone release from the hypothalamus . This could be useful in studies related to thyroid function and related disorders.
Non-Invasive Imaging of Tumors
Litorin has been used for non-invasive imaging of tumors with overexpressed gastrin-releasing peptide receptors (GRP-R) . This could be a significant application in cancer research and diagnostics.
Bombesin Receptor Agonist
Litorin is a bombesin receptor agonist . It binds bombesin receptors in vitro and in vivo . This property could be useful in studies related to cell signaling and related disorders.
Mechanism of Action
Target of Action
Litorin, an amphibian bombesin peptide derivative, is primarily an agonist of the bombesin receptor . This receptor is widely distributed on the surface of various cells, including cancer cells . The bombesin receptor mediates the actions of bombesin-related peptides .
Mode of Action
Litorin interacts with its target, the bombesin receptor, to stimulate various physiological responses. It stimulates the contraction of smooth muscle, gastrin, gastric acid, and pancreatic secretion . The actions of Litorin are more rapid in onset and disappearance than those observed for Bombesin, either in vitro or in vivo .
Biochemical Pathways
Given its role as a bombesin receptor agonist, it likely influences pathways related to smooth muscle contraction, gastrin release, gastric acid secretion, and pancreatic secretion
Pharmacokinetics
It’s known that litorin has a rapid onset and disappearance of action , suggesting that it may be quickly absorbed and metabolized in the body
Result of Action
The interaction of Litorin with the bombesin receptor results in several molecular and cellular effects. It stimulates the contraction of smooth muscle, which could influence various physiological processes such as digestion . It also stimulates the secretion of gastrin, gastric acid, and pancreatic enzymes, which play crucial roles in digestion .
Safety and Hazards
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H68N14O11S/c1-27(2)43(51(76)56-25-42(68)60-39(22-31-24-54-26-57-31)50(75)63-37(20-29-10-6-5-7-11-29)49(74)61-34(44(53)69)18-19-77-4)65-45(70)28(3)58-48(73)38(21-30-23-55-33-13-9-8-12-32(30)33)64-47(72)36(14-16-40(52)66)62-46(71)35-15-17-41(67)59-35/h5-13,23-24,26-28,34-39,43,55H,14-22,25H2,1-4H3,(H2,52,66)(H2,53,69)(H,54,57)(H,56,76)(H,58,73)(H,59,67)(H,60,68)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,70)/t28-,34-,35-,36-,37-,38-,39-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCNRADJYUSTIV-FPNHNIPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H68N14O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204308 | |
| Record name | Litorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1085.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Litorin | |
CAS RN |
55749-97-8 | |
| Record name | Litorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055749978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Litorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is litorin, and what is its origin?
A1: Litorin is a bombesin-like nonapeptide originally isolated from the skin of the Australian leptodactylid frog, Litoria aurea []. It belongs to a family of peptides with significant homology in their C-terminal regions, which are responsible for their biological activities [].
Q2: How does litorin interact with cells to exert its effects?
A2: Litorin interacts with specific membrane receptors on the surface of various cell types, including pancreatic acinar cells [, , ], smooth muscle cells [], and glioblastoma cells []. These receptors belong to the G protein-coupled receptor superfamily [, ].
Q3: What are the downstream effects of litorin binding to its receptors?
A3: Litorin binding triggers a cascade of intracellular signaling events, leading to various physiological responses. For example, in pancreatic acinar cells, litorin stimulates amylase secretion, calcium outflux, and cyclic guanosine monophosphate (cGMP) accumulation [, , ]. In smooth muscle cells, it induces contraction [, ]. In glioblastoma cells, it increases cytosolic calcium ion concentration and the generation of inositol phosphates [].
Q4: Does litorin affect feeding behavior?
A4: Yes, litorin administered peripherally or centrally inhibits food intake in various species [, , ]. This effect is mediated through its interaction with bombesin receptors, particularly the neuromedin B receptor (NMB-R or BB1) [].
Q5: What is the role of litorin in thermoregulation?
A5: Studies in rats show that centrally administered litorin can induce hypothermia, particularly in cold environments []. This effect suggests a potential role for litorin in regulating body temperature.
Q6: How does litorin affect gastric function?
A6: Litorin has been shown to reduce gastric acid secretion and emptying in rats when administered intracerebroventricularly [, ]. This effect suggests a potential role in regulating digestive processes.
Q7: Does litorin play a role in cell growth and proliferation?
A7: Yes, litorin exhibits mitogenic activity in Swiss 3T3 cells, stimulating DNA synthesis and cell division []. This effect is potentiated by insulin, colchicine, platelet-derived growth factor, and fibroblast-derived growth factor [].
Q8: What is the primary structural feature of litorin responsible for its biological activity?
A8: The C-terminal nonapeptide sequence of litorin is crucial for its biological activity []. Modifications to this region can significantly impact its potency and efficacy [].
Q9: How do modifications to the litorin structure affect its activity?
A9: Substituting glutamine at position 2 with its gamma-methyl ester (Glu(OMe)2-litorin) results in a peptide with slightly different pharmacological properties []. Other modifications, such as replacing the amide bond between positions 8 and 9 with a thiomethylene ether ([Phe8 ψ[CH2S]-Leu9]litorin) or a methylated amine ([Phe8 ψ[CH2N(CH3)]Leu9]litorin), can alter its activity from an agonist to an antagonist [].
Q10: Does the length of the litorin peptide affect its activity?
A10: Yes, the minimum length required for bombesin-like activity is the C-terminal heptapeptide, while the nonapeptide exhibits maximal activity comparable to bombesin [].
Q11: Are there specific amino acid residues essential for litorin activity?
A11: Both tryptophan and histidine residues within the C-terminal region appear to be essential for litorin's bombesin-like activity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



